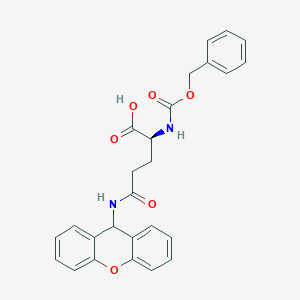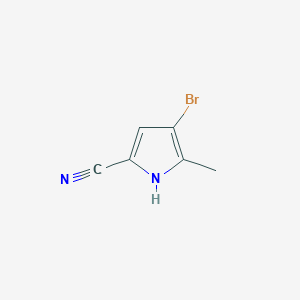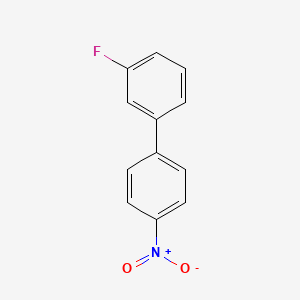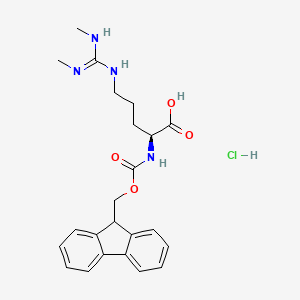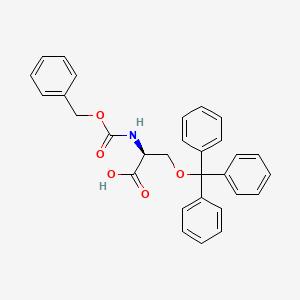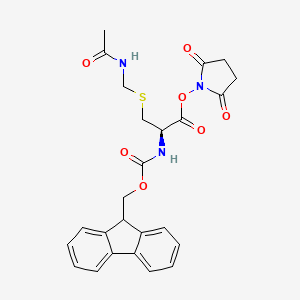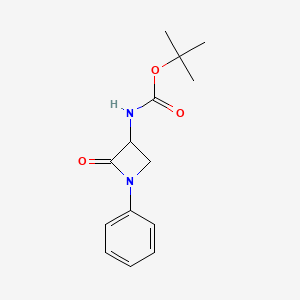
叔丁基N-(2-氧代-1-苯基氮杂环丁烷-3-基)氨基甲酸酯
描述
“tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1443979-82-5 . It has a molecular weight of 262.31 . The IUPAC name for this compound is tert-butyl (2-oxo-1-phenylazetidin-3-yl)carbamate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H18N2O3/c1-14(2,3)19-13(18)15-11-9-16(12(11)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .科学研究应用
抗菌活性
叔丁基N-(2-氧代-1-苯基氮杂环丁烷-3-基)氨基甲酸酯: 已经被研究用于其作为抗菌剂的潜力。 研究表明相关化合物对多种细菌(包括革兰氏阳性菌和革兰氏阴性菌菌株)以及各种真菌物种表现出有效性 。这表明该化合物可能在开发新型抗生素或抗真菌药物方面具有价值。
头孢托沙的合成
该化合物是合成头孢托沙(一种第五代头孢菌素类抗生素)的重要中间体。 头孢托沙对革兰氏阳性和革兰氏阴性细菌(包括铜绿假单胞菌的多重耐药菌株)具有强效活性 。该化合物在合成此类抗生素中的作用突出了其在药物研究中的重要性。
钯催化合成
该化合物用于钯催化合成N-Boc保护的苯胺。 这些苯胺是生产各种药物和有机分子的关键中间体,证明了该化合物在合成有机化学中的多功能性 。
功能化吡咯的合成
叔丁基N-(2-氧代-1-苯基氮杂环丁烷-3-基)氨基甲酸酯: 用于合成在 C-3 位以酯或酮基团功能化的四取代吡咯。 吡咯在药物化学中很重要,因为它们存在于许多生物活性天然产物中 。
N-Boc 基团的脱保护
该化合物参与从各种底物中温和脱除N-Boc 基团,这是合成各种药物的关键步骤。 报道的方法使用草酰氯在甲醇中进行,可以在室温条件下进行 。
药物发现与设计
邻苯二胺的衍生物,其结构与所讨论的化合物相关,已广泛用于药物发现和设计,因为它们具有广泛的生物活性。 这些活性包括抗真菌、抗癌、抗氧化和抗突变特性,这些特性可能潜在地用于开发新的治疗剂 。
生化分析
Biochemical Properties
Tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s azetidinone ring is particularly important for its binding affinity to specific enzyme active sites, influencing the enzyme’s activity and overall biochemical reaction .
Cellular Effects
The effects of tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization . Additionally, it may affect cell signaling pathways by interacting with key signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate exerts its effects through specific binding interactions with biomolecules. The compound’s azetidinone ring allows it to fit into the active sites of certain enzymes, either inhibiting or activating their function. This interaction can lead to changes in enzyme activity, which in turn affects downstream biochemical pathways and gene expression . Additionally, the compound may interact with transcription factors, influencing the transcription of specific genes and altering cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can influence the rate of metabolic reactions, leading to changes in the levels of key metabolites . Additionally, the compound may affect the activity of cofactors, further modulating metabolic pathways and cellular energy production .
Transport and Distribution
Within cells and tissues, tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can affect its overall biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)15-11-9-16(12(11)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQQGOCWAXPQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)
![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)
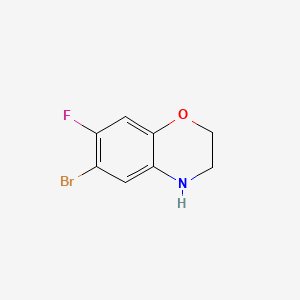
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)
